molecular formula C9H7FN2O2 B571897 Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206972-70-4

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B571897
CAS No.: 1206972-70-4
M. Wt: 194.165
InChI Key: QAQQOIYOYLYQSM-UHFFFAOYSA-N
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Description

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H7FN2O2. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine compounds .

Mechanism of Action

The mechanism of action of Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroimidazo[1,2-a]pyridine-3-carboxylate
  • 4,5-Difluoroimidazo[1,2-a]pyridine-3-carboxylate
  • Methyl 3,3,3-trifluoro-2-[(thiazol-2-yl)imino]propionate

Uniqueness

Methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific fluorine substitution at the 5-position, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQQOIYOYLYQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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